![molecular formula C9H18Cl2N4 B1384086 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride CAS No. 2059988-07-5](/img/structure/B1384086.png)
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride
Übersicht
Beschreibung
“1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 2059988-07-5 . It has a molecular weight of 253.17 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N4.2ClH/c1-2-11-13 (5-1)9-8-12-6-3-10-4-7-12;;/h1-2,5,10H,3-4,6-9H2;2*1H . This indicates that the compound consists of a piperazine ring with a pyrazolyl ethyl group attached to it.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 253.17 . The InChI code is 1S/C9H16N4.2ClH/c1-2-11-13 (5-1)9-8-12-6-3-10-4-7-12;;/h1-2,5,10H,3-4,6-9H2;2*1H .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Spectral Characterization
A study by Rajkumar, Kamaraj, and Krishnasamy (2014) focused on the synthesis and characterization of derivatives of 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine. These compounds were synthesized using a cyclo condensation method and were characterized using various spectroscopic techniques. This study contributes to understanding the chemical properties and potential applications of these compounds in scientific research (Rajkumar, Kamaraj, & Krishnasamy, 2014).
2. Antibacterial and Biofilm Inhibitory Activities
Mekky and Sanad (2020) explored novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker for their antibacterial and biofilm inhibitory activities. They found that certain compounds exhibited potent antibacterial efficacies against various bacterial strains, including MRSA and VRE, and effective biofilm inhibition, surpassing the reference drug Ciprofloxacin (Mekky & Sanad, 2020).
3. Central Nervous System Activities
de Brito et al. (2012) and Silva et al. (2015) investigated the central pharmacological activity of new piperazine derivatives, revealing their potential as anxiolytic and anti-inflammatory agents. These studies provide insight into the potential use of these compounds in treatments targeting the central nervous system (de Brito et al., 2012); (Silva et al., 2015).
4. Synthesis Methods and Applications
Kesarkar, Kashid, and Sukthankar (2021) presented a new method for synthesizing derivatives of pyrazole, which could be beneficial for producing drugs like Teneligliptin, a Type 2 Diabetes medication. This highlights the role of such compounds in pharmaceutical synthesis (Kesarkar, Kashid, & Sukthankar, 2021).
5. Potential in Imaging for Neuroinflammation
Wang et al. (2018) synthesized a compound for potential use in PET imaging to visualize IRAK4 enzyme activity in neuroinflammation, demonstrating the applicability of these compounds in medical imaging and diagnosis (Wang et al., 2018).
6. Antimicrobial Activity
Patil et al. (2021) synthesized new piperazine derivatives and evaluated their antimicrobial activity, revealing the potential of these compounds in developing new antimicrobials (Patil et al., 2021).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission . Additionally, it can bind to proteins like albumin, affecting their function and stability. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which contribute to its biochemical activity.
Cellular Effects
This compound has been observed to influence various cellular processes. It can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . This compound also affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and apoptosis. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors or other signaling proteins. Changes in gene expression are mediated through the modulation of transcription factor activity, which can be influenced by the compound’s binding to DNA or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways can influence overall cellular function and energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic cation transporters, facilitating its uptake and distribution . Binding proteins, like albumin, can also affect the compound’s localization and accumulation in specific tissues. These interactions influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In these compartments, it can interact with specific biomolecules, influencing processes like gene expression and energy production. The localization of this compound is crucial for its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
1-(2-pyrazol-1-ylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-11-13(5-1)9-8-12-6-3-10-4-7-12;;/h1-2,5,10H,3-4,6-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGMPGOOUMIWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



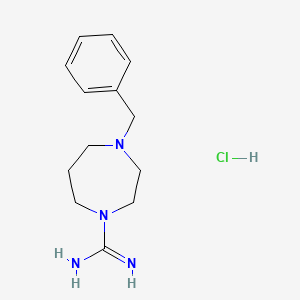
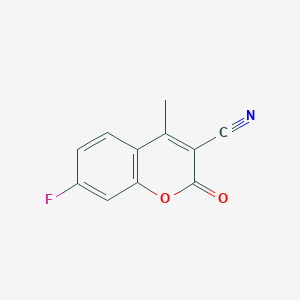
![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)
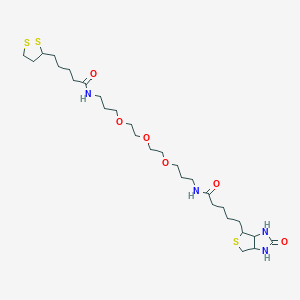


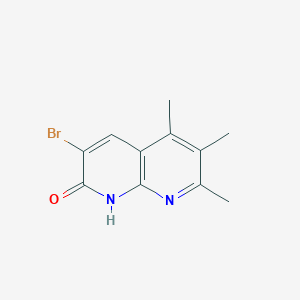
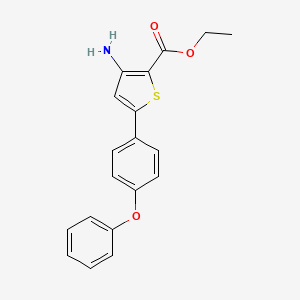

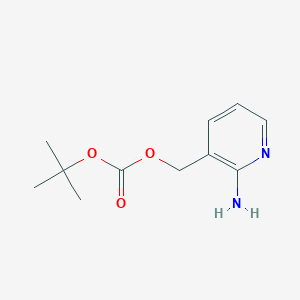
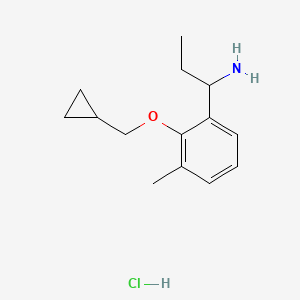
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride](/img/structure/B1384020.png)

![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)